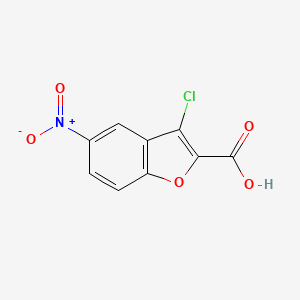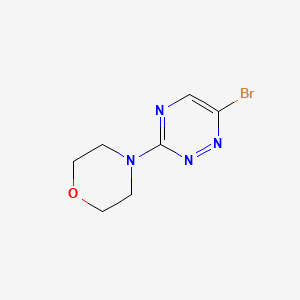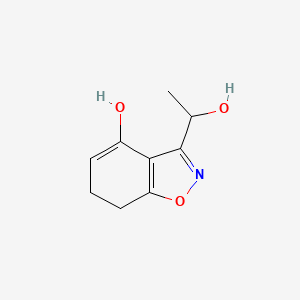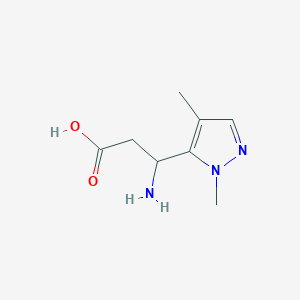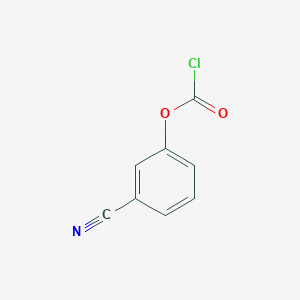
(2S,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- “(2S,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane” is a complex organic compound with a three-dimensional spatial structure.
- It belongs to the family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family, specifically in genera like Aconitum and Delphinium.
- Diterpenoid alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
Méthodes De Préparation
- The chemical synthesis of diterpenoid alkaloids is challenging due to their diverse and intricate structures.
- Recent research by Professor Yong Qin’s team at Sichuan University has focused on the total synthesis of various diterpenoid alkaloids using innovative strategies .
- Key synthetic routes involve oxidative dearomatization and Diels-Alder cycloaddition reactions.
- Specific conditions and reagents vary depending on the target compound, but these methods have successfully constructed six different diterpenoid alkaloids and their corresponding skeletons.
Analyse Des Réactions Chimiques
- Diterpenoid alkaloids can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
- Major products formed from these reactions include modified alkaloids with altered functional groups or stereochemistry.
Applications De Recherche Scientifique
- In chemistry, diterpenoid alkaloids serve as valuable synthetic targets due to their structural complexity.
- In biology, they exhibit diverse biological activities, making them relevant for drug discovery and natural product research.
- In medicine, some diterpenoid alkaloids have been investigated for their potential therapeutic effects.
- In industry, these compounds may inspire novel materials or serve as starting points for drug development.
Mécanisme D'action
- The exact mechanism by which “(2S,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane” exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- “(2S,4R)-2-(Iodomethyl)-4-(4-methylphenyl)oxolane” can be compared with other diterpenoid alkaloids.
- Similar compounds include atisine, denudatine, arcutane, arcutine, napelline, and hetidine.
- Its uniqueness lies in its specific structure and potential biological activities.
Remember that diterpenoid alkaloids play a crucial role in natural product chemistry, and their total synthesis contributes to our understanding of their biological functions and potential applications
Propriétés
Formule moléculaire |
C12H15IO |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
(2S,4R)-2-(iodomethyl)-4-(4-methylphenyl)oxolane |
InChI |
InChI=1S/C12H15IO/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12-/m0/s1 |
Clé InChI |
LLQCYGMNTZFZBC-RYUDHWBXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2C[C@H](OC2)CI |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(OC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



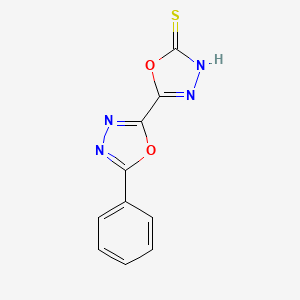

![1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13234873.png)
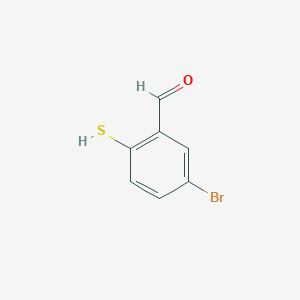
![4-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B13234888.png)
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13234894.png)
